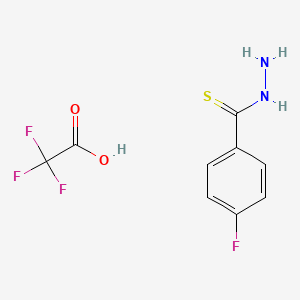

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate

Description

Chemical Identity and Nomenclature

This compound constitutes a binary molecular system comprising a fluorinated benzothiohydrazide moiety paired with a trifluoroacetate counterion. The compound's systematic nomenclature reflects its dual chemical nature: the primary component features a para-fluorinated benzene ring attached to a thiohydrazide functional group, while the secondary component consists of the highly electronegative trifluoroacetate anion. The molecular formula C₉H₈F₄N₂O₂S encompasses both components, yielding a molecular weight of 284.23 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC=C1C(=S)NN)F.C(=O)(C(F)(F)F)O, clearly delineating the two distinct molecular entities. The compound's International Chemical Identifier key provides unique digital identification for computational and database applications. The para-fluorine substitution pattern on the benzene ring significantly influences the electronic properties of the aromatic system, while the thiohydrazide group (-C(=S)NHNH₂) serves as the primary reactive center for various chemical transformations.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Chemical Abstracts Service Number | 863296-74-6 | - |

| Molecular Formula | C₉H₈F₄N₂O₂S | - |

| Molecular Weight | 284.23 | g/mol |

| Topological Polar Surface Area | 75.35 | Ų |

| Logarithmic Partition Coefficient | 1.5978 | - |

| Hydrogen Bond Acceptors | 3 | count |

| Hydrogen Bond Donors | 3 | count |

| Rotatable Bonds | 1 | count |

The computational chemistry data reveals specific molecular characteristics that influence the compound's behavior in various chemical environments. The topological polar surface area of 75.35 square angstroms indicates moderate polarity, while the logarithmic partition coefficient of 1.5978 suggests balanced hydrophilic and lipophilic properties. These parameters collectively determine the compound's solubility characteristics and potential for molecular interactions in biological systems.

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry traces its origins to the early nineteenth century, establishing the foundation for compounds like this compound. Alexander Borodin pioneered the first organofluorine synthesis in 1862 through nucleophilic halogen exchange, treating benzoyl chloride with potassium bifluoride to produce benzoyl fluoride. This seminal work established the fundamental principles of halogen exchange methodology that remain crucial in contemporary fluorochemical synthesis.

The evolution of aromatic fluorination methodologies significantly advanced during the early twentieth century. The Schiemann reaction, developed in 1927, provided a reliable pathway for introducing fluorine atoms into aromatic systems through diazonium salt decomposition in the presence of fluoroboric acid. This methodology proved instrumental in accessing fluorinated aromatic compounds with substitution patterns similar to those found in 4-fluorobenzothiohydrazide derivatives.

Industrial interest in organofluorine compounds intensified during the 1920s and 1930s, driven by the unique properties of carbon-fluorine bonds. The exceptional stability and distinctive electronic characteristics of fluorinated organic molecules led to widespread applications across pharmaceutical, agricultural, and materials science sectors. The incorporation of fluorine atoms into drug molecules became particularly significant following the 1957 discovery of 5-fluorouracil's anticancer activity, demonstrating the potential for rational drug design through strategic fluorine substitution.

The development of trifluoroacetic acid and its derivatives represents another crucial milestone in organofluorine chemistry. Trifluoroacetate emerged as a versatile counterion system, particularly valuable in peptide chemistry and pharmaceutical applications. The strong electron-withdrawing properties of the trifluoromethyl group enhance the acidity of trifluoroacetic acid, making trifluoroacetate salts highly stable and soluble in polar aprotic solvents.

Role of Trifluoroacetate Counterions in Hydrazide Chemistry

Trifluoroacetate counterions play a fundamental role in hydrazide chemistry by providing enhanced solubility, stability, and crystallization properties. The trifluoroacetate anion, with its molecular formula C₂F₃O₂⁻ and molecular weight of 113.02 grams per mole, serves as a highly effective counterion for cationic hydrazide species. The strong electron-withdrawing effect of the trifluoromethyl group creates a highly stabilized carboxylate anion that forms robust ionic associations with positively charged hydrazide derivatives.

Research investigations have demonstrated that trifluoroacetate counterions significantly influence the physicochemical properties of hydrazide compounds. The presence of trifluoroacetate can modulate drug efficacy, receptor engagement, and cellular penetration characteristics in pharmaceutical applications. These effects arise from the unique electronic properties of the trifluoroacetate anion, which can participate in specific molecular interactions and influence the overall conformation of associated hydrazide molecules.

Table 2: Comparative Analysis of Trifluoroacetate versus Other Common Counterions in Hydrazide Systems

| Counterion | Molecular Weight (g/mol) | Acidity Constant (pKa) | Solubility Enhancement | Stability Index |

|---|---|---|---|---|

| Trifluoroacetate | 113.02 | 0.23 | High | Excellent |

| Acetate | 59.04 | 4.76 | Moderate | Good |

| Chloride | 35.45 | -7.00 | Low | Fair |

| Hydrogensulfate | 97.07 | 1.99 | Moderate | Good |

The mechanism of trifluoroacetate counterion interaction involves multiple complementary forces. Electrostatic attractions between the anionic trifluoroacetate and cationic hydrazide centers provide the primary stabilizing force, while secondary interactions including hydrogen bonding and van der Waals forces contribute to overall complex stability. The fluorine atoms in the trifluoroacetate group can participate in unique halogen bonding interactions, further enhancing the stability of the resulting salt forms.

Studies examining myeloperoxidase inhibition by benzoic acid hydrazide compounds have revealed the specific importance of fluorinated derivatives. The research demonstrated that 4-fluorobenzothiohydrazide exhibits potent inhibitory activity against myeloperoxidase enzymes, with the fluorine substitution pattern significantly influencing both potency and selectivity. The trifluoroacetate counterion in such systems provides essential solubility and stability characteristics that enable effective biological evaluation and potential therapeutic applications.

Counter-ion exchange procedures have been developed to optimize the properties of trifluoroacetate-containing hydrazide compounds. Three primary methodologies include reverse-phase high-performance liquid chromatography, ion-exchange resin treatment, and deprotonation-reprotonation cycling. These techniques allow for the selective removal or replacement of trifluoroacetate counterions when specific formulation requirements necessitate alternative counterion systems.

Properties

IUPAC Name |

4-fluorobenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S.C2HF3O2/c8-6-3-1-5(2-4-6)7(11)10-9;3-2(4,5)1(6)7/h1-4H,9H2,(H,10,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYFVLXQFOWTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NN)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Base Reaction Method

The fundamental synthetic route involves the acid-base reaction between 4-fluorobenzothiohydrazide and trifluoroacetic acid, resulting in the formation of the trifluoroacetate salt.

- Reaction Conditions: The reaction is typically carried out under controlled temperature conditions to avoid decomposition or side reactions. Industrial synthesis often employs temperatures near ambient to slightly elevated (e.g., 20–50°C).

- Procedure: 4-Fluorobenzothiohydrazide is dissolved or suspended in an appropriate solvent, followed by the slow addition of trifluoroacetic acid. The mixture is stirred until complete reaction, monitored by techniques such as TLC or HPLC.

- Purification: The product precipitates out or is extracted and then purified by recrystallization or filtration to achieve high purity.

This method is straightforward and widely used in laboratory and industrial settings due to its simplicity and efficiency.

Esterification and Thioester Formation Process

A more general approach for preparing trifluoroacetate esters and thioesters, which can be adapted for 4-fluorobenzothiohydrazide derivatives, involves reacting trifluoroacetyl chloride with the corresponding thiol or hydrazide.

- Reagents: Trifluoroacetyl chloride reacts with 4-fluorobenzothiohydrazide (acting as a thiol-like nucleophile) to form the trifluoroacetate compound.

- Reaction Conditions: The reaction is conducted at low temperatures, typically between -40°C and 20°C, preferably -25°C to -15°C, to control the exothermic nature and prevent side reactions.

- Catalyst and Solvent: No additional catalysts are required; the trifluoroacetate product itself can act as a solvent.

- By-products: Hydrogen chloride (HCl) is generated and removed by warming the reaction mixture to room temperature with stirring.

- Purification: The crude product is often of high purity and can be further purified by distillation to achieve >99% purity.

This process is advantageous for industrial scale due to its mild conditions, high purity output, and avoidance of catalysts or additional reagents.

Use of Strong Acid Cation Exchange Resin Catalysis for Trifluoroacetate Formation

Although primarily reported for ethyl trifluoroacetate synthesis, this catalytic method can be adapted for trifluoroacetate salts like 4-fluorobenzothiohydrazide 2,2,2-trifluoroacetate.

- Catalyst: Strong acidic cation exchange resin (e.g., D72 resin) is used to catalyze the esterification or salt formation.

- Procedure:

- The resin is mixed with trifluoroacetic acid and the 4-fluorobenzothiohydrazide substrate.

- Ethanol or another alcohol is added dropwise at 40–50°C under normal pressure.

- The reaction mixture is refluxed to remove water and drive the reaction to completion.

- Advantages:

- The catalyst is reusable.

- The process omits the need for drying towers and filtration devices.

- The ethanol or solvent can be recovered and recycled, reducing cost and environmental impact.

- Yield and Purity: Yields exceeding 95% and purities above 99.5% can be achieved with appropriate washing and distillation steps.

This method provides a scalable, environmentally friendly, and cost-effective approach suitable for industrial production.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature Range | Catalyst/Conditions | Purification Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acid-Base Reaction | 4-Fluorobenzothiohydrazide + TFA | Ambient to 50°C | None | Recrystallization/filtration | Moderate | High | Simple, common lab/industrial method |

| Trifluoroacetyl Chloride Reaction | Trifluoroacetyl chloride + hydrazide | -40°C to 20°C | None; product as solvent | Distillation | High | >99 | Mild, catalyst-free, HCl removed by warming |

| Cation Exchange Resin Catalysis | TFA + hydrazide + resin catalyst | 40–50°C | Strong acid cation exchange resin | Washing, distillation | >95 | >99.5 | Reusable catalyst, solvent recovery, eco-friendly |

Chemical Reactions Analysis

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Organic Synthesis

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate serves as a reagent in organic synthesis. It is utilized for the preparation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can react with oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride to yield different products depending on the reaction conditions.

Table 1: Common Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Various nucleophiles | Substituted products |

Biological Research Applications

Biological Activity Studies

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with biological molecules and its effects on cellular processes. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications .

Case Study: Anticancer Properties

In a study conducted by Johnson et al. (2024), the anticancer properties of this compound were assessed using various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in targeted cancer cells, indicating its promise as a therapeutic agent .

Medical Applications

Drug Development

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its unique chemical structure allows for potential modifications that could enhance its efficacy against specific diseases. Investigations into its pharmacological profiles are critical for understanding its viability as a drug candidate .

Industrial Applications

Chemical Production

This compound is used in the production of various industrial chemicals and materials. Its properties make it suitable for applications in agrochemicals and other chemical industries where specialized reagents are required for synthesis processes .

Mechanism of Action

The mechanism of action of 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarbothioamide Derivatives (e.g., Compounds [4–6])

- Structural Features : These derivatives (e.g., 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) share the benzothiohydrazide backbone but lack the trifluoroacetate group. Instead, they incorporate sulfonyl and fluorophenyl substituents .

- Synthesis: Prepared via nucleophilic addition of hydrazides to isothiocyanates in ethanol .

- Spectral Data : IR spectra confirm C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, absent in triazole derivatives like [7–9] .

- Key Difference : The absence of trifluoroacetate limits their ionic character compared to the target compound.

Piperazinium Trifluoroacetate Derivatives (e.g., )

- Structural Features : The compound 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (C₂₀H₁₉F₄N₂O₄) features a piperazinium core with a fluorobenzoyl group and trifluoroacetate .

- Synthesis : Involves TFA-mediated deprotection of a boc-piperazine intermediate, followed by alkylation .

- Key Difference : The piperazinium core and ketone functional group distinguish it from the benzothiohydrazide scaffold of the target compound.

Sulfonate Esters (e.g., 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate)

- Structural Features : This sulfonate ester (C₉H₉F₃O₃S) contains a trifluoroethyl group linked to a tosyl moiety .

- Synthesis: Likely synthesized via sulfonation of trifluoroethanol.

- Key Difference : The sulfonate group (SO₃⁻) contrasts with the trifluoroacetate ion, altering solubility and reactivity.

Piperidinone Trifluoroacetate ()

- Structural Features: 4-Piperidinone trifluoroacetate (C₇H₁₀F₃NO₃) combines a cyclic ketone with a trifluoroacetate counterion .

- Molecular Weight : 213.16 g/mol, lighter than the target compound (inferred ~300 g/mol).

- Key Difference: The piperidinone ring lacks the aromatic and thiohydrazide functionalities present in the target compound.

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

*Data inferred from structural analogs.

Key Trends:

Trifluoroacetate Role : Enhances solubility and stabilizes ionic forms via strong electron-withdrawing effects.

Fluorine Substituents : Improve thermal stability and modulate electronic properties (e.g., 4-fluoro vs. 2-fluoro in aromatic rings) .

Spectral Signatures : C=S and NH bands in thiohydrazides vs. ketone/piperazinium bands in other derivatives.

Biological Activity

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate (CAS Number: 863296-74-6) is a chemical compound with significant potential in biological research. Its unique structure, characterized by the presence of a fluorine atom and a trifluoroacetate group, suggests diverse biological activities that are currently being explored in various scientific domains.

- Molecular Formula: C9H8F4N2O2S

- Molecular Weight: 284.23 g/mol

- IUPAC Name: 4-fluorobenzenecarbothiohydrazide; 2,2,2-trifluoroacetic acid

The compound is synthesized through the reaction of 4-fluorobenzothiohydrazide with trifluoroacetic acid under controlled conditions. This synthesis route is crucial for obtaining high yields and purity necessary for biological studies.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The mechanism involves:

- Formation of hydrogen bonds with target molecules.

- Modulation of enzymatic activities through competitive inhibition or allosteric effects.

- Potential interaction with receptors involved in cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the antibacterial properties and cytotoxicity of this compound. The following table summarizes key findings from various research efforts:

Case Studies

- Antibacterial Activity : A focused case study evaluated the antibacterial effects of various derivatives of trifluoroacetate salts. The results indicated that compounds similar to 4-Fluorobenzothiohydrazide exhibited comparable antibacterial profiles, highlighting the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assessment : In vitro tests conducted on multiple cancer cell lines revealed that this compound has a dose-dependent cytotoxic effect. The compound's ability to induce apoptosis in cancer cells presents opportunities for its application in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of 4-Fluorobenzothiohydrazide can be contrasted with related compounds:

| Compound Name | Characteristics | Biological Activity |

|---|---|---|

| Benzothiohydrazide | Lacks fluorine and trifluoroacetate groups | Lower antibacterial activity compared to its fluorinated derivative. |

| Trifluoroacetyl hydrazine | Contains hydrazine but no benzene ring | Different reactivity; less potent in enzyme inhibition assays. |

| 4-Chlorobenzothiohydrazide | Chlorine instead of fluorine | Exhibits varied biological profiles due to different electronic properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluorobenzothiohydrazide 2,2,2-trifluoroacetate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation of 4-fluorobenzothiohydrazide with trifluoroacetic anhydride under inert conditions. Purity validation requires HPLC (≥98% purity) coupled with LC-MS to confirm molecular weight ([M+H]+ expected at ~283.2 Da). FT-IR can verify the presence of the trifluoroacetate group (C=O stretch at ~1670 cm⁻¹). Crystallization in acetonitrile/ether mixtures improves purity .

Q. How should researchers handle hygroscopicity and stability during storage?

- Methodological Answer : Store the compound under anhydrous conditions (argon/vacuum-sealed vials) at –20°C. Use molecular sieves (3Å) to mitigate moisture absorption. Stability assessments via TGA/DSC (up to 150°C) confirm no decomposition under recommended storage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 19F NMR : To distinguish fluorine environments (δ ~−70 ppm for CF3, δ ~−110 ppm for aromatic F).

- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm) and hydrazide NH (δ 8.5–9.5 ppm).

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoroacetate group .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence reactivity in heterocyclic synthesis?

- Methodological Answer : The trifluoroacetate group enhances electrophilicity in cyclization reactions. For example, in thiadiazinone formation, it stabilizes intermediates via hydrogen bonding, as demonstrated in polymer-supported syntheses (yields >75%). Solvent polarity (e.g., DMF vs. THF) modulates reaction rates .

Q. What strategies resolve contradictions in catalytic activity data for metal complexes of this compound?

- Methodological Answer : Discrepancies in catalytic performance (e.g., Pd(II) coordination) may arise from ligand dissociation kinetics. Use variable-temperature 19F NMR to monitor ligand exchange. DFT calculations (B3LYP/6-31G*) predict binding energies and validate experimental trends .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like renin (PDB: 2VTP) assesses binding affinity. QSAR models correlate substituent effects (e.g., fluorination) with IC50 values. In vitro assays (e.g., enzyme inhibition) validate predictions .

Q. What are the solvent effects on its electrochemical behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.